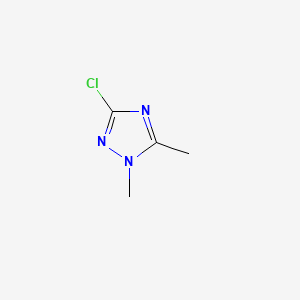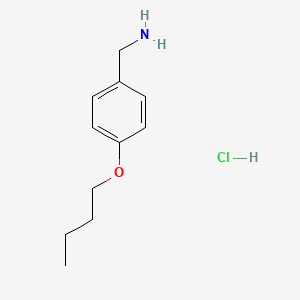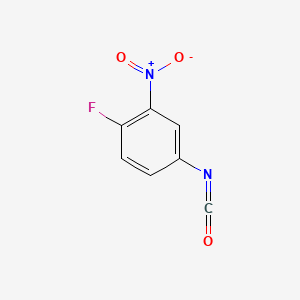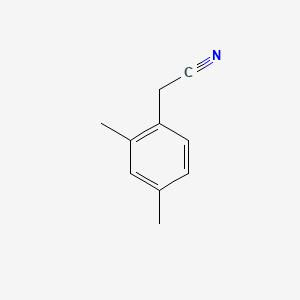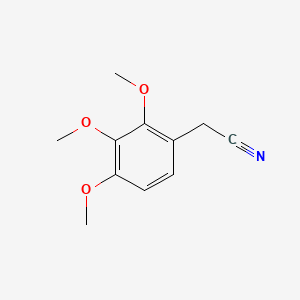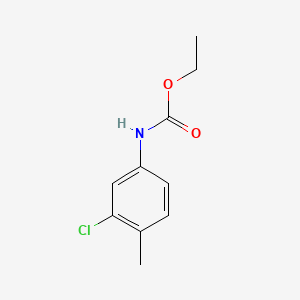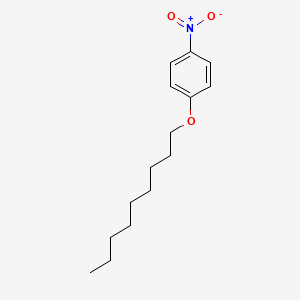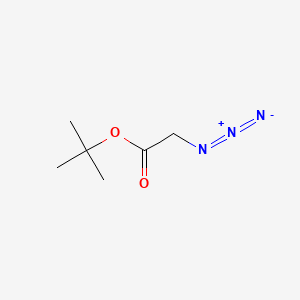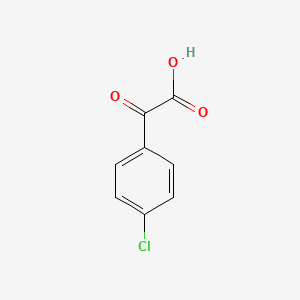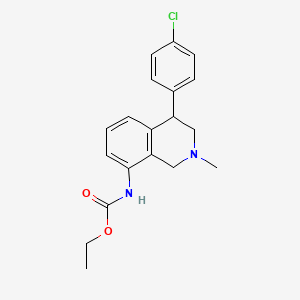
1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE
Vue d'ensemble
Description
1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE: is a specialized organosilicon compound It is characterized by the presence of trifluoropropyl groups attached to silicon atoms, which impart unique properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the silicon atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the trifluoropropyl groups, often using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where the trifluoropropyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic compounds; reactions may require catalysts and are often performed under controlled temperatures.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced trifluoropropyl groups.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including fluorinated siloxanes and silanes. These materials are valued for their thermal stability, hydrophobicity, and chemical resistance.
Biology: In biological research, the compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.
Industry: In the industrial sector, the compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high-performance materials with resistance to harsh environmental conditions.
Mécanisme D'action
The mechanism by which 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE exerts its effects is primarily through its interaction with other molecules via its silicon and trifluoropropyl groups. These interactions can lead to the formation of stable complexes and networks, which contribute to the compound’s unique properties. The molecular targets and pathways involved include the modification of surface properties and the stabilization of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
- Dimethyl(3,3,3-trifluoropropyl)silanol
- Trifluoropropyltrimethoxysilane
- Trifluoropropylmethylsiloxane
Comparison: Compared to similar compounds, 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE offers enhanced stability and unique reactivity due to the presence of multiple trifluoropropyl groups. This makes it particularly valuable in applications requiring high-performance materials with specific chemical and physical properties.
Propriétés
IUPAC Name |
3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F6NSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h17H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRFWRDOAWGZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F6NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068177 | |
| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39482-87-6 | |
| Record name | N-[Dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39482-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039482876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(3,3,3-TRIFLUOROPROPYL)-1,1,3,3-TETRAMETHYLDISILAZANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X66164Y9QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


